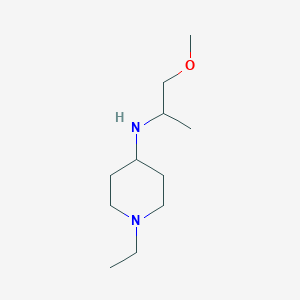

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine, also known as 1-EP, is a synthetic amine that is used in a variety of scientific research applications. It is an important tool for scientists, as it has a wide range of applications in the fields of biochemistry and physiology. 1-EP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Photolabile Amine Protecting Group in Flow Chemistry

A study by Yueh, Voevodin, and Beeler (2015) developed 9-hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry. This research highlighted the optimization of these derivatives for efficient protection and deprotection of amines, including the use of 2-methoxy-9-methylxanthene for excellent deprotection yields. Such protecting groups are crucial for multistep continuous-flow synthesis, including the synthesis of piperidine derivatives, demonstrating their significance in modern synthetic methodologies (Yueh, Voevodin, & Beeler, 2015).

Microwave-initiated Hydroamination

The microwave-initiated hydroamination of 2-ethoxypropenal with secondary amines was investigated by Keiko, Verochkina, and Larina (2011). This study explored the accelerated reactions under microwave irradiation, leading to the formation of isomeric diamines. Such reactions are critical for understanding and developing new methodologies in organic synthesis, providing insights into the reactivity of compounds similar to 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine (Keiko, Verochkina, & Larina, 2011).

Synthesis of Low-Density Lipoprotein Receptor Upregulator

A practical synthesis approach for an upregulator of the LDL receptor was developed by Ito et al. (2002), involving the synthesis of a complex piperidine derivative. This research showcases the application of piperidine chemistry in the development of therapeutic agents, highlighting the importance of efficient synthetic routes for bioactive piperidine derivatives (Ito et al., 2002).

Aminolysis of Esters

Takahashi, Hashimoto, and Kanō (1973) investigated the aminolysis of several esters, revealing insights into the reactions of secondary and primary amines with esters, leading to the formation of carbamates. This research contributes to the broader understanding of amine reactivity and ester chemistry, relevant to the study of compounds like 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine (Takahashi, Hashimoto, & Kanō, 1973).

Propiedades

IUPAC Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-4-13-7-5-11(6-8-13)12-10(2)9-14-3/h10-12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMCNNIJHZKCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(C)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)

![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)